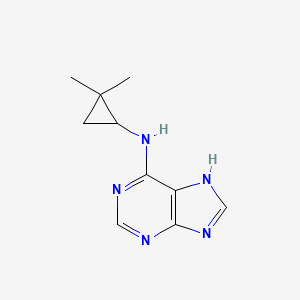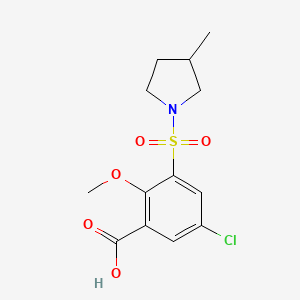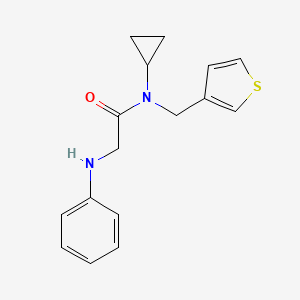![molecular formula C11H14N2O3 B7587102 3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
3-[(2-Aminopropanoylamino)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Aminopropanoylamino)methyl]benzoic acid, also known as AMPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of benzoic acid and has been synthesized using various methods. In
作用机制
The mechanism of action of 3-[(2-Aminopropanoylamino)methyl]benzoic acid involves its inhibition of ACE. ACE is responsible for converting angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting ACE, 3-[(2-Aminopropanoylamino)methyl]benzoic acid reduces the production of angiotensin II and promotes vasodilation, leading to a decrease in blood pressure. Additionally, 3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibition of ACE and antioxidant properties, 3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels. These effects make 3-[(2-Aminopropanoylamino)methyl]benzoic acid a potential treatment for various cardiovascular and inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-[(2-Aminopropanoylamino)methyl]benzoic acid in lab experiments is its specificity for ACE inhibition. This allows researchers to study the effects of ACE inhibition without the potential confounding effects of other compounds. Additionally, 3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to have low toxicity and good stability, making it a reliable compound for use in experiments.
One limitation of using 3-[(2-Aminopropanoylamino)methyl]benzoic acid in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, the effects of 3-[(2-Aminopropanoylamino)methyl]benzoic acid may vary depending on the specific experimental conditions, making it important to carefully control for these variables.
未来方向
There are several future directions for research on 3-[(2-Aminopropanoylamino)methyl]benzoic acid. One area of interest is its potential as a treatment for cardiovascular diseases, such as hypertension and heart failure. Additional studies are needed to determine the optimal dosing and administration of 3-[(2-Aminopropanoylamino)methyl]benzoic acid for these conditions.
Another area of interest is the potential of 3-[(2-Aminopropanoylamino)methyl]benzoic acid as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to have anti-inflammatory properties, and further studies are needed to explore its potential therapeutic effects in these conditions.
Finally, 3-[(2-Aminopropanoylamino)methyl]benzoic acid may have potential applications in cancer research. It has been shown to inhibit the growth of certain cancer cells in vitro, and further studies are needed to explore its potential as a cancer treatment.
Conclusion
In conclusion, 3-[(2-Aminopropanoylamino)methyl]benzoic acid is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential therapeutic applications of 3-[(2-Aminopropanoylamino)methyl]benzoic acid in various diseases and conditions.
合成方法
One of the most common methods for synthesizing 3-[(2-Aminopropanoylamino)methyl]benzoic acid is through the reaction of 3-(chloromethyl)benzoic acid with glycine ethyl ester hydrochloride. This reaction yields 3-[(2-aminopropanoylamino)methyl]benzoic acid as a white crystalline solid with a melting point of 236-238°C. Other methods for synthesizing 3-[(2-Aminopropanoylamino)methyl]benzoic acid have also been explored, including the use of different starting materials and reaction conditions.
科学研究应用
3-[(2-Aminopropanoylamino)methyl]benzoic acid has been studied for its potential applications in various scientific research fields. One of the most notable applications of 3-[(2-Aminopropanoylamino)methyl]benzoic acid is in the study of the renin-angiotensin system (RAS). This system plays a crucial role in regulating blood pressure and fluid balance in the body. 3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is a key enzyme in the RAS pathway. This inhibition can lead to a decrease in blood pressure and fluid retention, making 3-[(2-Aminopropanoylamino)methyl]benzoic acid a potential treatment for hypertension and other cardiovascular diseases.
属性
IUPAC Name |
3-[(2-aminopropanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(12)10(14)13-6-8-3-2-4-9(5-8)11(15)16/h2-5,7H,6,12H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJZROUJJTVCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminopropanoylamino)methyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)

![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)


![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)
